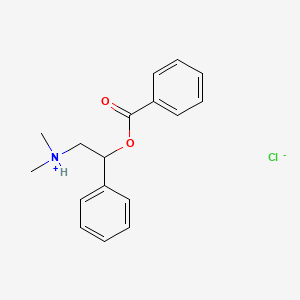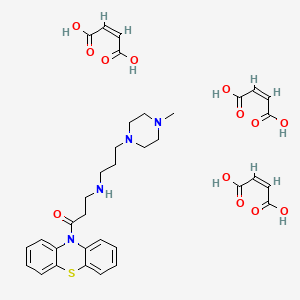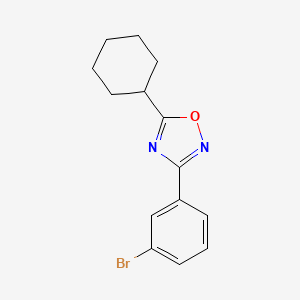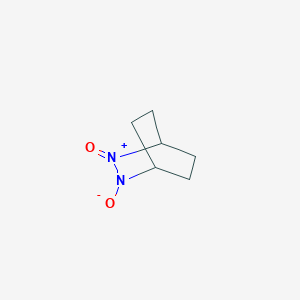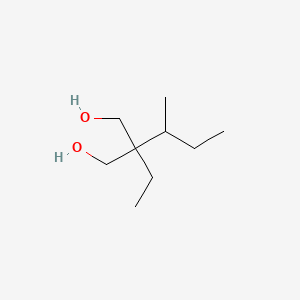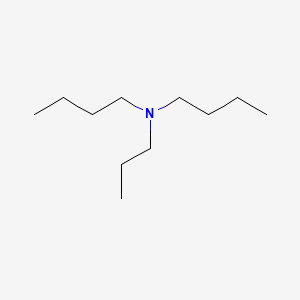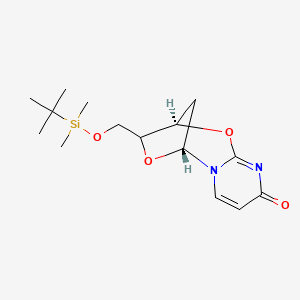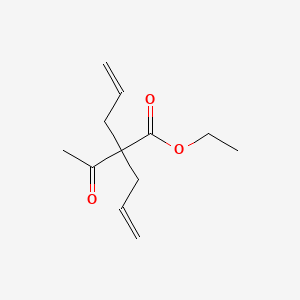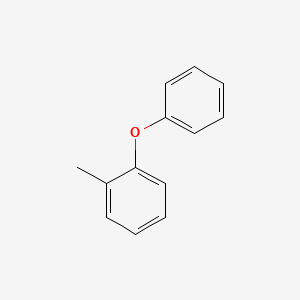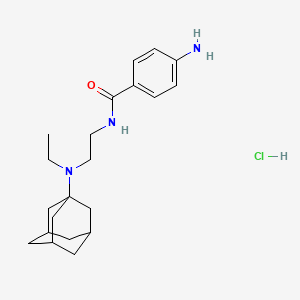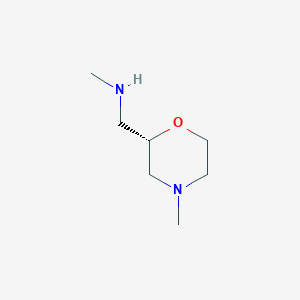![molecular formula C10H16O4S B13745765 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid CAS No. 46365-05-3](/img/structure/B13745765.png)
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid is a bicyclic compound with a unique structure that includes a sulfonic acid group. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and industrial applications. Its molecular formula is C10H16O4S, and it has a molecular weight of 232.297 Da .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, often derived from readily available precursors such as camphor or its derivatives.
Sulfonation: The sulfonic acid group is introduced via sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonate esters or amides.
科学研究应用
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The oxo group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
7-Oxabicyclo[2.2.1]heptane: Lacks the oxo and sulfonic acid groups, making it less reactive.
Uniqueness
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid is unique due to the presence of both the oxo and sulfonic acid groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
属性
CAS 编号 |
46365-05-3 |
|---|---|
分子式 |
C10H16O4S |
分子量 |
232.30 g/mol |
IUPAC 名称 |
4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid |
InChI |
InChI=1S/C10H16O4S/c1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChI 键 |
LKTRVKICUSKZGA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
